3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzoic acid
Description
3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzoic acid is a synthetic benzoic acid derivative characterized by a 3-amino substituent on the benzoic acid core, linked via an acetyl group to a 3,4-dimethoxyphenyl moiety. The 3,4-dimethoxy substitution on the phenyl ring is critical for modulating electronic and steric effects, influencing binding affinity to biological targets such as receptors or enzymes.
Properties
IUPAC Name |
3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-22-14-7-6-11(8-15(14)23-2)9-16(19)18-13-5-3-4-12(10-13)17(20)21/h3-8,10H,9H2,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUXFIUODVTDBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901218633 | |
| Record name | 3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901218633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330635-42-2 | |
| Record name | 3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330635-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901218633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzoic acid with analogs differing in substituent groups, aromatic rings, or functional moieties. Key structural variations and their implications are highlighted in Table 1 and Table 2.
Acetylated Anthranilic Acid Derivatives
Key Observations :
- Bioactivity: The propenoyl derivative () introduces a conjugated system, which may enhance interaction with redox-active biological targets.
Thioamide and Carbamothioyl Derivatives
Structural and Functional Implications
Substituent Position: The 3,4-dimethoxy substitution (as in the target compound) is associated with improved solubility and membrane permeability compared to monosubstituted analogs (e.g., 4-ethoxyphenoxy in ).
Linker Flexibility: The acetyl linker in the target compound provides conformational rigidity, whereas propenoyl derivatives () introduce planarity and extended conjugation, which may influence binding kinetics.
Biological Activity: Tranilast (2-[[3-(3,4-dimethoxyphenyl)propenoyl]amino]benzoic acid, ), a close analog, is a clinically approved antiallergic agent that inhibits mast cell degranulation. The absence of the propenoyl group in the target compound may reduce its efficacy in similar pathways.
Biological Activity
3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzoic acid, also known as 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid, is an organic compound with the molecular formula C₁₇H₁₇NO₅. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural characteristics conferred by the methoxy and acyl groups enhance its reactivity and binding affinity to various biological targets.
The synthesis of this compound typically involves the acylation of 2-aminobenzoic acid with 3,4-dimethoxyphenylacetic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Key Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₇H₁₇NO₅ |
| Functional Groups | Benzoic acid moiety, methoxy groups, acylamino linkage |
| Solubility | Enhanced due to the presence of methoxy groups |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have shown that derivatives of benzoic acid can inhibit the growth of various bacteria and fungi. The presence of methoxy groups is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways by inhibiting key enzymes involved in inflammation. For instance, compounds with similar structures have been shown to reduce the production of pro-inflammatory cytokines in cell cultures .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. It has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation. Notably, some studies report IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of various benzoic acid derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition with IC50 values below 10 µM against MCF-7 cells. These findings suggest that structural modifications can enhance the anticancer efficacy of benzoic acid derivatives .
- Inhibition of Cholinesterases : Another study focused on the inhibition of acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. Compounds similar to this compound showed promising AChE inhibitory activity, indicating potential therapeutic applications in neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The methoxy groups enhance its binding affinity, while the acylamino linkage may facilitate interactions with protein targets involved in various biochemical pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
